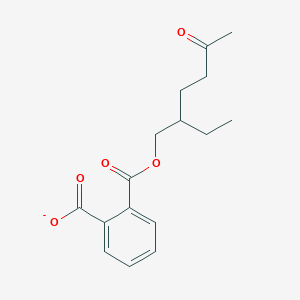
1,2-Benzenedicarboxylicacid, 1-(2-ethyl-5-oxohexyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester typically involves the esterification of phthalic anhydride with 2-ethyl-5-oxohexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
化学反应分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and 2-ethyl-5-oxohexanoic acid.
Reduction: Reduction reactions can convert the ester into the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Phthalic acid and 2-ethyl-5-oxohexanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester has several applications in scientific research:
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
Monoethyl Phthalate: Similar structure but with an ethyl group instead of the 2-ethyl-5-oxohexyl group.
Mono-(2-ethylhexyl) Phthalate: Similar structure but with a 2-ethylhexyl group instead of the 2-ethyl-5-oxohexyl group.
Mono-n-butyl Phthalate: Similar structure but with a n-butyl group instead of the 2-ethyl-5-oxohexyl group.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(2-ethyl-5-oxohexyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to other phthalates . Its specific structure influences its reactivity, toxicity, and applications in various fields .
属性
分子式 |
C16H19O5- |
|---|---|
分子量 |
291.32 g/mol |
IUPAC 名称 |
2-(2-ethyl-5-oxohexoxy)carbonylbenzoate |
InChI |
InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)/p-1 |
InChI 键 |
HCWNFKHKKHNSSL-UHFFFAOYSA-M |
规范 SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















